![molecular formula C6H11ClN2O B2731045 (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride CAS No. 1867272-80-7](/img/structure/B2731045.png)
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported. This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Scientific Research Applications
Constrained Analogues in Pharmaceutical Synthesis
This compound serves as a conformationally rigid analogue for building blocks in pharmaceutical compounds. A study by Vilsmaier et al. (1996) introduced new access to piperidino-cyclopiperidinecarboxamides, which are constrained analogues of a common pharmaceutical building block, highlighting its role in the synthesis of cyclopiritramide isomers with varying affinities to the opiate-μ receptor. The differences in receptor affinity were analyzed through X-ray structural analysis, demonstrating the compound's potential in understanding and developing opioid receptor ligands (Vilsmaier et al., 1996).
Building Blocks for Carbapenem Nuclei
Katagiri et al. (1986) synthesized 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives, which react with various nucleophiles to yield azetidin-2-ones, serving as new building blocks for carbapenem nuclei. This research underscores the compound's versatility and utility in creating precursors for important antibiotic agents (Katagiri et al., 1986).
Synthesis of Insect Antifeedant Skeletons
Stevens and Kimpe (1996) developed a methodology for synthesizing 2-azabicyclo[2.1.1]hexanes, which possess the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant. This research provides insight into the synthesis of bioactive compounds with potential applications in agriculture and pest management (Stevens & Kimpe, 1996).
Multigram Preparation for Research Use
Liao et al. (2016) developed a batchwise multigram preparation method for 2-azabicyclo-[2.1.1]hexane hydrochloride, demonstrating the scalability of synthesizing this compound for research purposes. This methodological advancement facilitates the use of this compound in various scientific studies, providing a reliable source for research material (Liao et al., 2016).
Framework for Asymmetric Synthesis
Jida, Guillot, and Ollivier (2007) explored azabicyclo[3.1.0]hexane-1-ols as frameworks for the asymmetric synthesis of biologically active compounds. Through selective rearrangement and unusual ring cleavage, these compounds led to the synthesis of pyrrolidinones and other pharmacologically active products, demonstrating the compound's utility in asymmetric synthesis and drug development (Jida, Guillot, & Ollivier, 2007).
properties
IUPAC Name |
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUDIEFZSNQJBS-ZDQHTEEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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